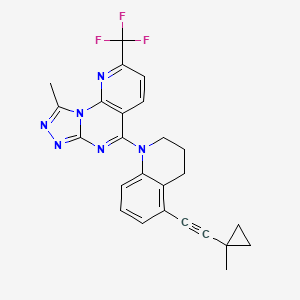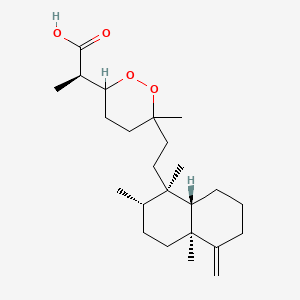
hTRPA1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hTRPA1-IN-1 is a synthetic compound known for its ability to inhibit the human Transient Receptor Potential Ankyrin 1 (hTRPA1) ion channel. This ion channel is involved in various physiological processes, including the sensation of pain and temperature. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating pain and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hTRPA1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
hTRPA1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
hTRPA1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of hTRPA1 inhibitors.
Biology: Employed in research to understand the role of hTRPA1 in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating pain, inflammation, and other conditions related to hTRPA1 activity.
Industry: Utilized in the development of new pharmaceuticals and chemical products targeting hTRPA1.
Mécanisme D'action
hTRPA1-IN-1 exerts its effects by binding to the hTRPA1 ion channel and inhibiting its activity. The compound interacts with specific amino acid residues in the channel, leading to conformational changes that prevent ion flow. This inhibition reduces the sensation of pain and inflammation mediated by hTRPA1.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl Isothiocyanate: A natural compound that activates hTRPA1 and is found in mustard oil.
Cinnamaldehyde: Another natural activator of hTRPA1, found in cinnamon oil.
JT010: A synthetic compound that selectively activates hTRPA1.
Uniqueness of hTRPA1-IN-1
This compound is unique due to its high specificity and potency as an hTRPA1 inhibitor. Unlike natural activators like allyl isothiocyanate and cinnamaldehyde, this compound effectively blocks the ion channel, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H40O4 |
|---|---|
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
(2R)-2-[6-[2-[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-6-methyldioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H40O4/c1-16-8-7-9-20-23(16,5)13-10-17(2)24(20,6)15-14-22(4)12-11-19(27-28-22)18(3)21(25)26/h17-20H,1,7-15H2,2-6H3,(H,25,26)/t17-,18+,19?,20+,22?,23+,24+/m0/s1 |
Clé InChI |
SQNNYRWDFNZPBJ-GCEXZLSASA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3(CCC(OO3)[C@@H](C)C(=O)O)C)CCCC2=C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CCC3(CCC(OO3)C(C)C(=O)O)C)CCCC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


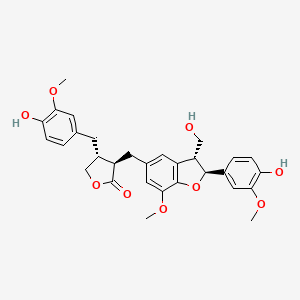
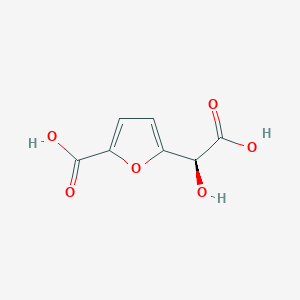
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
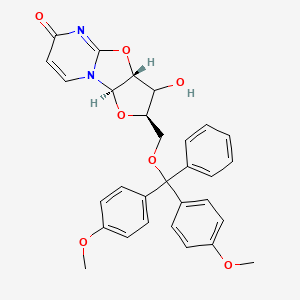
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
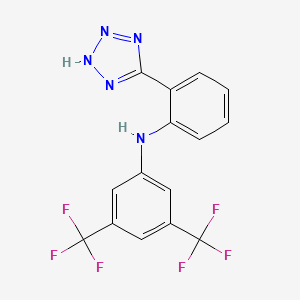
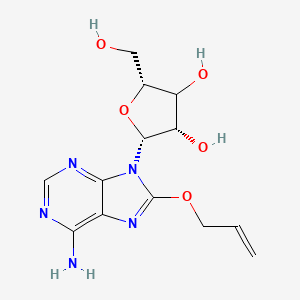
![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
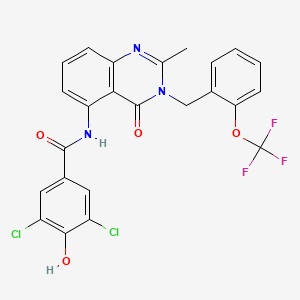
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)

